molecular formula C13H19N3O3 B5882620 2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol

2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol

Cat. No. B5882620
M. Wt: 265.31 g/mol
InChI Key: GQGBDZNZZFYODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol, commonly known as NBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. NBPE is a versatile compound that exhibits a unique combination of chemical and biological properties, making it an attractive candidate for various research studies.

Mechanism of Action

The exact mechanism of action of NBPE is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, particularly those involving GPCRs. NBPE has been shown to interact with several GPCRs, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the adrenergic α1 receptor, among others. By modulating the activity of these receptors, NBPE can influence various physiological and biochemical processes, including neurotransmitter release, synaptic plasticity, and cellular signaling pathways.
Biochemical and Physiological Effects:
NBPE exhibits a wide range of biochemical and physiological effects, depending on the specific receptor systems it interacts with. Some of the most notable effects of NBPE include the modulation of neurotransmitter release, the regulation of synaptic plasticity, the alteration of cellular signaling pathways, and the modulation of gene expression. These effects can have significant implications for various physiological and pathological processes, including mental illnesses, addiction, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBPE for lab experiments is its versatility and potency. NBPE can be used as a tool for the study of various neurotransmitter systems, making it a valuable resource for neuroscience research. Additionally, NBPE exhibits potent biological activity, making it an attractive candidate for drug discovery and development studies. However, NBPE also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are numerous future directions for research on NBPE, including the development of novel drug candidates based on its chemical scaffold, the study of its potential applications in mental illness treatment, and the investigation of its role in various physiological and pathological processes. Additionally, the development of new synthesis methods and purification techniques for NBPE could further enhance its potential applications in various fields.

Synthesis Methods

NBPE can be synthesized through a multi-step process that involves the reaction between 2-nitrobenzyl chloride and piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, NBPE, is obtained through purification and isolation techniques.

Scientific Research Applications

NBPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, NBPE has been shown to exhibit potent antipsychotic and antidepressant properties, making it a promising candidate for the treatment of mental illnesses. In drug discovery, NBPE has been used as a scaffold for the development of novel drug candidates, particularly in the field of G protein-coupled receptor (GPCR) ligands. In neuroscience, NBPE has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a potential tool for the study of neurotransmitter function and dysfunction.

properties

IUPAC Name

2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13(12)16(18)19/h1-4,17H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGBDZNZZFYODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5354790

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